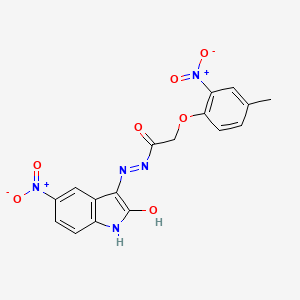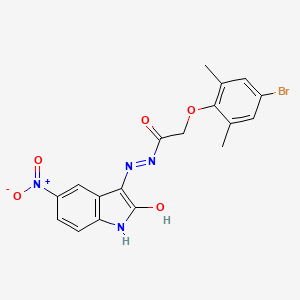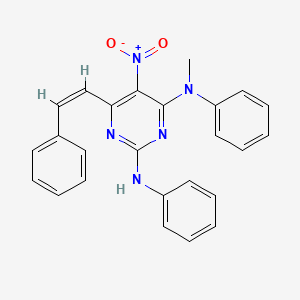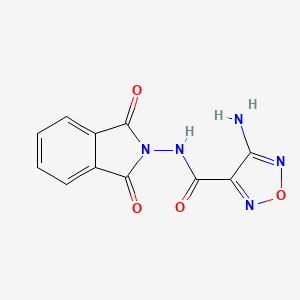
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide
説明
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide, also known as DCAH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCAH is a hydrazide derivative that has been shown to exhibit promising biological activity, making it a valuable tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide can induce DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is its versatility in the laboratory. It can be easily synthesized and purified, making it a readily available tool for investigating various biochemical and physiological processes. However, one limitation of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is its potential toxicity. Studies have shown that high concentrations of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide can be toxic to cells, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide. One area of interest is its potential applications in the development of new antibiotics. With the rise of antibiotic-resistant bacteria, there is a growing need for new antibiotics that can effectively treat these infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide and its potential applications in the treatment of various diseases. Overall, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide is a promising compound with a wide range of potential applications in scientific research.
科学的研究の応用
2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been widely studied for its potential applications in scientific research. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide can induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Additionally, 2-(2-cyanophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-13-5-3-6-14(18)12(13)9-20-21-16(22)10-23-15-7-2-1-4-11(15)8-19/h1-7,9H,10H2,(H,21,22)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSELQVQNDORWKS-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate](/img/structure/B3827285.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3827290.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B3827295.png)
![(4-fluorophenyl)[(4-phenyl-1H-1,2,3-triazol-5-yl)methyl]amine](/img/structure/B3827306.png)
![2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827330.png)


![(1S,5R)-3-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3827349.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827356.png)


![2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827367.png)
